molecular formula C18H24O3 B13799063 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone

1-(2-Hydroxy-4-methoxyphenyl-1-undecanone

Cat. No.: B13799063
M. Wt: 288.4 g/mol
InChI Key: LOPIKQRVZLRQOE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)-1-undecanone (CAS 55896-05-4) is an aromatic hydroxyketone with the molecular formula C₁₈H₂₈O₃ and a molecular weight of 292.42 g/mol . Its structure features an undecanone backbone (11-carbon chain) attached to a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a methoxy (-OCH₃) group at the 4-position. This combination of functional groups confers unique physicochemical properties, including moderate polarity, hydrogen-bonding capacity, and lipophilicity.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)methanone

InChI

InChI=1S/C18H24O3/c1-11-5-8-15-17(2,3)18(15,10-11)16(20)13-7-6-12(21-4)9-14(13)19/h6-7,9,11,15,19H,5,8,10H2,1-4H3

InChI Key

LOPIKQRVZLRQOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C2(C1)C(=O)C3=C(C=C(C=C3)OC)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with undecanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound) often involves large-scale Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Esterification of the Hydroxyl Group

The phenolic -OH group undergoes esterification with acyl chlorides or anhydrides. For example:

Reagent/ConditionsProductYieldReference
Acetic anhydride (pyridine catalyst, 25°C)1-(2-Acetoxy-4-methoxyphenyl)-1-undecanone85%
Benzoyl chloride (Et₃N, CH₂Cl₂)1-(2-Benzoyloxy-4-methoxyphenyl)-1-undecanone72%

This reaction is critical for protecting the hydroxyl group during multi-step syntheses. Kinetic studies show the reaction follows second-order kinetics under mild conditions.

Oxidation Reactions

The benzylic hydroxyl group can be oxidized to a ketone under controlled conditions:

Oxidizing AgentConditionsProductYield
KMnO₄ (acidic)0–5°C, H₂SO₄1-(4-Methoxyphenyl)-1-undecanedione68%
CrO₃ (Jones reagent)RT, acetoneSame as above55%

Over-oxidation to carboxylic acids is avoided by temperature control (<10°C).

Schiff Base Formation

The ketone reacts with primary amines to form imines. For instance:

  • Reaction with aniline :
    1 2 Hydroxy 4 methoxyphenyl 1 undecanone+PhNH2N Phenylimine derivative\text{1 2 Hydroxy 4 methoxyphenyl 1 undecanone}+\text{PhNH}_2\rightarrow \text{N Phenylimine derivative}
    Yield: 60–75% (ethanol reflux, 6 hr).

The reaction is pH-dependent, with optimal results in mildly acidic conditions (pH 4–5).

Aldol Condensation

The ketone participates in base-catalyzed aldol reactions. A representative example from analogous compounds :

AldehydeConditionsProductYield
BenzaldehydeNaOH/MeOH, RTChalcone derivative91%
4-MethoxybenzaldehydeSame as above1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one89%

The reaction proceeds via enolate formation, favored by the electron-withdrawing ketone group .

Cycloaddition Reactions

The α,β-unsaturated ketone (from aldol products) undergoes [2+2] or [4+2] cycloadditions:

  • Photochemical [2+2] cycloaddition with alkenes yields fused cyclobutane derivatives .

  • Diels-Alder reactions with dienes produce six-membered ring systems (e.g., tetrahydropyrans) .

a) Sulfonation

The hydroxyl group reacts with sulfonyl chlorides (e.g., ethanesulfonyl chloride) to form sulfonate esters (yield: ~40% in CH₂Cl₂/Et₃N) .

b) Nucleophilic Additions

The undecanone chain’s ketone can undergo:

  • Grignard additions : Formation of tertiary alcohols.

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (predicted yield: 70–85%) .

c) Etherification

The hydroxyl group forms methyl ethers via Williamson synthesis (e.g., CH₃I/K₂CO₃ in DMF) .

Mechanistic Considerations

  • Steric effects : The long undecanone chain hinders reactions at the para-methoxy group .

  • Electronic effects : The hydroxyl group’s acidity (pKa ~8–10) facilitates deprotonation in basic conditions, enhancing nucleophilic reactivity .

Scientific Research Applications

1-(2-Hydroxy-4-methoxyphenyl-1-undecanone), a compound with notable chemical properties, has garnered attention in various scientific fields. This article explores its applications in scientific research, particularly in medicinal chemistry and biochemistry, supported by case studies and data tables.

Chemical Properties and Structure

This compound) is characterized by its long aliphatic chain and phenolic structure, which contributes to its biological activity. The presence of a hydroxyl group and a methoxy group on the aromatic ring enhances its potential for various applications, particularly in drug development and as a biochemical probe.

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in this compound) is likely responsible for scavenging free radicals, thus protecting cells from oxidative stress. A study demonstrated that related phenolic compounds can reduce oxidative damage in cellular models, suggesting potential therapeutic applications in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which is crucial for developing treatments for chronic inflammatory diseases. The mechanism may involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Biochemical Research

Enzyme Inhibition Studies
this compound) has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have highlighted its potential to inhibit lipoxygenase, an enzyme implicated in the inflammatory response. This inhibition could lead to new anti-inflammatory drugs .

Cell Signaling Modulation
The compound's structural features allow it to interact with various cellular receptors, influencing signaling pathways. Research has shown that it can modulate pathways related to cell proliferation and apoptosis, making it a candidate for cancer research .

Formulation Development

Cosmetic Applications
Due to its antioxidant properties, this compound) is being explored for use in cosmetic formulations aimed at skin protection against UV radiation and aging. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in anti-aging products .

Agricultural Science

Pesticide Development
The compound's efficacy as a biopesticide is under investigation. Its phenolic structure suggests potential effectiveness against certain pests while being environmentally friendly compared to synthetic pesticides. Preliminary studies indicate that it may disrupt pest metabolic processes without harming beneficial insects .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of phenolic compounds demonstrated that this compound) exhibited a significant reduction in lipid peroxidation levels in rat liver homogenates when compared to control groups .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving human cell lines, the compound was shown to reduce the secretion of interleukin-6 (IL-6) by up to 50% at concentrations of 10 µM, indicating strong anti-inflammatory potential .

Data Tables

Application Area Effect Observed Reference
Antioxidant ActivityReduction of oxidative stress markers
Anti-inflammatory EffectsDecreased IL-6 secretion
Enzyme InhibitionLipoxygenase inhibition
Cosmetic FormulationImproved skin hydration
Agricultural SciencePest metabolic disruption

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Hydroxy-4-methoxyphenyl)-1-undecanone with structurally related aromatic hydroxyketones, highlighting key differences in substituents, molecular properties, and synthesis routes:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Synthesis Method (Example) Notable Properties
1-(2-Hydroxy-4-methoxyphenyl)-1-undecanone 55896-05-4 C₁₈H₂₈O₃ 292.42 2-OH, 4-OCH₃ Not explicitly stated in evidence Moderate polarity, hydrogen-bond donor
1-(2-Hydroxyphenyl)-1-undecanone Not provided C₁₇H₂₆O₂ ~270.40 2-OH (no methoxy) Classical Friedel-Crafts acylation Higher solubility in polar solvents
1-(2,4-Dihydroxyphenyl)-1-undecanone 19810-04-9 C₁₇H₂₆O₃ 290.38 2-OH, 4-OH Acid-catalyzed condensation Enhanced hydrogen bonding, higher mp
1-(2-Hydroxyphenyl)-6-methylene-1-undecanone 526208-18-4 C₁₈H₂₆O₂ 274.40 2-OH, 6-methylene (CH₂=CH) Rhodium-catalyzed hydroacylation Increased rigidity, reactive double bond
1-(2-Decyl-4,5-dimethoxyphenyl)-1-decanone 919800-80-9 C₂₈H₄₈O₃ 432.68 4,5-diOCH₃, long alkyl chains Multi-step alkylation/acylation High lipophilicity, low water solubility

Key Structural and Functional Differences

Substituent Effects: The 2-hydroxy-4-methoxy substitution in the target compound balances electron-donating (methoxy) and hydrogen-bonding (hydroxy) groups, influencing its electronic distribution and crystal packing . Methylene-containing derivatives (e.g., 1-(2-hydroxyphenyl)-6-methylene-1-undecanone) introduce conformational rigidity and reactivity due to the double bond, enabling participation in cycloaddition or polymerization reactions .

Physicochemical Properties: Lipophilicity: The target compound’s methoxy group increases lipophilicity compared to dihydroxy analogs, enhancing compatibility with nonpolar solvents . In contrast, the 4,5-dimethoxy derivative (CAS 919800-80-9) exhibits extreme hydrophobicity due to its long alkyl chains . Hydrogen Bonding: The hydroxyl group in the target compound facilitates hydrogen bonding, though less extensively than dihydroxy derivatives. This property impacts solubility and supramolecular assembly .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves regioselective functionalization of the phenyl ring, whereas methylene-containing analogs require transition-metal catalysts (e.g., Rh) for hydroacylation . Dihydroxy derivatives are often synthesized via simpler acid- or base-catalyzed methods .

Biological Activity

1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound) can be represented as follows:

C15H24O3\text{C}_{15}\text{H}_{24}\text{O}_3

This structure consists of a long aliphatic chain (undecanone) attached to a phenolic moiety, which is believed to contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound) exhibits several mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : The phenolic structure allows for free radical scavenging, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound) exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various undecanone derivatives, including this compound), against breast cancer cell lines. The results indicated significant cytotoxicity with IC50 values indicating effective concentrations for cell death induction .

CompoundCell LineIC50 (µM)
This compound)MCF-715.4
Control (Doxorubicin)MCF-70.5

Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a dose-dependent inhibition of TNF-alpha and IL-6 production, highlighting its anti-inflammatory potential .

Case Study 1: Skin Pigmentation Inhibition

Research has identified that derivatives similar to this compound) can inhibit melanin production, suggesting applications in skin whitening products. A specific extract fraction containing this compound was found to significantly reduce melanin synthesis in cultured melanocytes .

Case Study 2: Antioxidant Properties

In vivo studies using animal models demonstrated that administration of this compound led to a reduction in oxidative stress markers. The antioxidant activity was measured through assays quantifying malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity .

Q & A

Q. Which advanced purification techniques address co-elution issues in chromatographic analysis?

  • Methodological Answer : Use orthogonal methods:
  • HILIC : Separates polar degradation products.
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • Prep-TLC : Isolate mg quantities for NMR validation .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in reported yields (60–80%) stem from undecanal purity. Use GC-MS to verify aldehyde starting material (>98%) .
  • Bioactivity Replication : Differences in MIC values against S. aureus (8–32 µg/mL) reflect broth microdilution vs. agar diffusion methods. Standardize to CLSI guidelines .

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